2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehído

Descripción general

Descripción

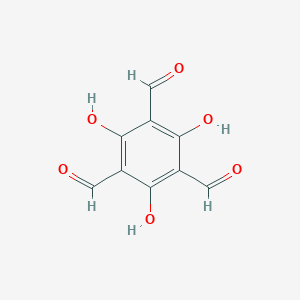

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is an organic compound with the molecular formula C9H6O6 and a molecular weight of 210.14 g/mol It is a derivative of phloroglucinol and is characterized by the presence of three formyl groups and three hydroxyl groups attached to a benzene ring

Aplicaciones Científicas De Investigación

Chemistry

THBTA serves as a versatile building block in organic synthesis. Its aldehyde groups facilitate the formation of covalent organic frameworks (COFs), which are porous materials with applications in gas storage and catalysis. For instance, one study demonstrated the synthesis of a magnetic COF using THBTA and p-phenylenediamine for extracting aromatic amine metabolites from urine samples prior to HPLC-MS/MS analysis.

Biology

The compound’s fluorescent properties make it an effective marker in biological studies. It has been utilized to label biomolecules for imaging and tracking within cellular environments. Additionally, THBTA's ability to interact with biomolecules suggests potential roles in enzyme activity modulation and gene expression influence .

Medicine

Research is exploring THBTA's potential as a precursor for pharmaceutical compounds. Its structural features allow for modifications that could lead to novel therapeutic agents. Studies have indicated that derivatives of THBTA may exhibit biological activity relevant to drug development.

Materials Science

In materials science, THBTA is employed in producing advanced materials such as COFs and other functional polymers. Its unique structure enables the creation of materials with tailored properties for specific applications, including sensors and catalysts .

Case Study 1: Synthesis of Covalent Organic Frameworks

A study utilized THBTA to synthesize a COF that demonstrated significant surface area and porosity suitable for gas adsorption applications. The COF was formed through the reversible condensation reactions between THBTA and amine-containing molecules .

Case Study 2: Electrochemical Sensors

THBTA was incorporated into a composite material with platinum nanoparticles (PtNPs) and multi-walled carbon nanotubes (MWCNTs) to enhance electrochemical sensing capabilities. The resulting sensor exhibited high sensitivity to thymol with a low detection limit .

Mecanismo De Acción

Target of Action

It has been used in the synthesis of covalent organic frameworks (cofs) and as a catalyst in heterogeneous catalysis .

Mode of Action

It’s known that the compound’s aldehyde groups can participate in various reduction reactions . Due to the strong polarity of the aldehyde groups, this compound exhibits electrophilic characteristics, making it reactive with other strongly electrophilic compounds .

Biochemical Pathways

It has been used in the construction of covalent organic frameworks (cofs), which have applications in various fields including catalysis, gas storage, and drug delivery .

Result of Action

It has been used in the synthesis of covalent organic frameworks (cofs) and as a catalyst in heterogeneous catalysis . In one study, it was used to prepare CuS@COF nanosheets, which showed excellent photothermal conversion performance .

Action Environment

It’s known that the compound should be stored at a temperature of 2-8°c .

Análisis Bioquímico

Biochemical Properties

The aldehyde groups of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde can participate in various reduction reactions. Due to the strong polarity of the aldehyde groups, this substance has a certain electrophilicity and can easily react with other compounds with strong electrophilicity .

Molecular Mechanism

Its aldehyde groups may interact with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde typically involves the reaction of phloroglucinol with hexamethylenetetramine (urotropine) in the presence of trifluoroacetic acid. The reaction is carried out under an inert atmosphere at elevated temperatures (around 100°C) for a few hours . The reaction can be summarized as follows: [ \text{Phloroglucinol} + \text{Urotropine} \xrightarrow{\text{Trifluoroacetic acid, 100°C}} \text{2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde} ]

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key to successful industrial production lies in maintaining the purity of the starting materials and controlling the reaction environment to ensure high yields and product quality.

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups, resulting in polyhydroxybenzene derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Polyhydroxybenzene derivatives.

Substitution: Various substituted benzene derivatives.

Comparación Con Compuestos Similares

- 1,3,5-Triformylphloroglucinol

- 2,4,6-Triformylphloroglucinol

- 2,4,6-Trichloro-1,3,5-benzenetricarbaldehyde

- 1,3,5-Benzenetricarboxaldehyde

Comparison: 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical reactivity and versatility. Compared to its analogs, it offers a broader range of reactions and applications, particularly in the synthesis of fluorescent markers and advanced materials .

Actividad Biológica

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (THB) is an organic compound characterized by its unique molecular structure, which includes three aldehyde groups and three hydroxyl groups. This structural complexity enhances its reactivity and potential biological activity. With a molecular formula of C₉H₆O₆ and a molecular weight of 210.14 g/mol, THB has garnered interest in various fields including chemistry, biology, and medicine.

The biological activity of THB is largely attributed to its functional groups:

- Aldehyde Groups : These groups can participate in reduction reactions and interact with biomolecules, potentially influencing enzyme activity and gene expression.

- Hydroxyl Groups : The presence of hydroxyl groups enhances the compound's antioxidant properties, which may protect cells from oxidative stress.

THB has been shown to exhibit various biochemical properties that contribute to its biological activity:

- Electrophilicity : The aldehyde groups possess strong polarity, making THB reactive towards nucleophiles such as amino acids and proteins.

- Fluorescent Properties : Its ability to act as a fluorescent marker makes it useful in biological studies for tracking cellular processes.

Research Findings

Recent studies have highlighted several aspects of THB's biological activity:

- Antioxidant Activity : Research indicates that THB exhibits significant antioxidant capabilities, which can help mitigate oxidative damage in biological systems .

- Covalent Organic Frameworks (COFs) : THB is utilized in the synthesis of COFs that have applications in gas storage and catalysis. These frameworks can enhance the bioavailability of drugs by improving their delivery mechanisms .

- Schiff Base Formation : THB readily forms Schiff bases with amines, which can lead to compounds with enhanced biological activities. This reaction has been explored for developing new therapeutic agents .

Case Studies

Several case studies have demonstrated the diverse applications and biological implications of THB:

- Study on Antioxidant Properties : A study evaluated the antioxidant effects of THB on human cells exposed to oxidative stress. Results indicated a marked reduction in cell damage when treated with THB compared to untreated controls.

- Application in Drug Delivery Systems : Research involving THB-based COFs showed improved drug loading capacities and release profiles for various pharmaceutical compounds. This suggests potential for enhanced efficacy in therapeutic applications .

Comparative Analysis

The following table summarizes the biological activity of THB compared to structurally similar compounds:

| Compound Name | CAS Number | Antioxidant Activity | Applications |

|---|---|---|---|

| 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde | 34374-88-4 | High | COFs, Drug Delivery |

| 2,4-Dihydroxy-3-methylbenzaldehyde | 6248-20-0 | Moderate | Organic Synthesis |

| 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Low | Intermediate in Synthesis |

Propiedades

IUPAC Name |

2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3,13-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPNIDMXEKQLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34374-88-4 | |

| Record name | 2,4,6-Triformylphloroglucinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde a suitable building block for Covalent Organic Frameworks (COFs)?

A1: 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde possesses three aldehyde groups that can readily undergo reversible condensation reactions with amine-containing molecules. This allows for the construction of highly ordered, porous networks known as COFs. These COFs often exhibit large surface areas and tunable pore sizes, making them attractive for applications like gas adsorption and separation. For instance, one study used 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde alongside p-phenylenediamine to create a magnetic COF (TpPa-1) for the extraction of aromatic amine metabolites from urine samples prior to HPLC-MS/MS analysis. []

Q2: How does the incorporation of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde-based materials influence the performance of electrochemical sensors?

A2: The structure of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde enables the formation of intricate, porous structures when combined with other molecules to create COFs. These COFs can be further modified with nanoparticles, like platinum nanoparticles (PtNPs) and multi-walled carbon nanotubes (MWCNTs), to enhance their catalytic activity and electrical conductivity. [] This synergistic effect was demonstrated in a study where a PtNPs-CPOFs-MWCNTs composite, synthesized using 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, exhibited excellent sensitivity and a low detection limit for thymol, showcasing its promise for electrochemical sensing applications. []

Q3: What are the advantages of using 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde in the design of photothermal/photodynamic therapeutic platforms?

A3: 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde can be utilized to create a porous COF shell around nanoparticles like copper sulfide (CuS). This shell structure, formed through reactions with molecules like 4,7-bis(4-aminophenyl)-2,1,3-benzothiadiazole (BTD), facilitates oxygen contact and enhances singlet oxygen generation upon light irradiation. [] This property, coupled with the photothermal conversion capabilities of CuS, makes these CuS@COF nanosheets promising candidates for combined photothermal/photodynamic therapies. []

Q4: Are there any structural characterizations available for materials synthesized using 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde?

A4: Yes, various characterization techniques have been employed to investigate the structural features of materials synthesized using 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde. For example, nitrogen adsorption–desorption isotherms, High-resolution Transmission Electron Microscopy (HRTEM), Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) are commonly used to determine the morphology, pore structure, surface area, and chemical composition of COFs created with 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde. [] These techniques help researchers understand the relationship between the material's structure and its performance in various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.